1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
1-(4-Methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,4]dioxane ring at positions 2,3-g. The structure includes a 4-methoxyphenyl group at position 1 and a phenyl substituent at position 3 (Fig. 1).
Properties
IUPAC Name |
12-(4-methoxyphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)28-25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27-28)16-5-3-2-4-6-16/h2-10,13-15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHYVNXYGIMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been reported to exhibit a wide range of biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Mode of Action
It’s worth noting that pyrazoline derivatives have been shown to interact with various cellular components, leading to changes in cell function. For example, they can interact with enzymes like acetylcholinesterase (AchE), affecting normal nerve pulses’ transmission.
Biochemical Pathways
It’s known that pyrazoline derivatives can influence the production of reactive oxygen species (ros) and other free radicals. Overexpression of ROS has been linked to disease development.
Biological Activity
The compound 1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline , a member of the pyrazoloquinoline family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and potential anticancer effects, along with structural insights and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a pyrazoloquinoline core with methoxy and phenyl substituents, which are critical for its biological activity. The 1H-NMR and X-ray crystallography studies have confirmed the compound's three-dimensional conformation and molecular interactions.
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study focusing on similar compounds highlighted their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in inflammatory responses .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibits NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | TBD | Inhibits NO production |
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies. Pyrazoloquinoline derivatives have shown cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl rings can enhance or diminish anticancer efficacy. For instance, para-substituted derivatives often exhibit improved activity compared to ortho-substituted analogs due to better electronic properties and steric factors influencing binding interactions with target proteins.
Case Study:
A recent investigation into the cytotoxic effects of pyrazoloquinoline derivatives on breast cancer cell lines revealed that certain modifications led to increased apoptosis rates. The study utilized flow cytometry to assess cell viability and apoptosis markers. The compound's ability to induce cell cycle arrest at the G2/M phase was also noted.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substitution Patterns: The position of methoxy and phenyl groups plays a significant role in modulating activity.
- Electronic Effects: Electron-donating or withdrawing groups alter the electron density on the aromatic systems affecting interactions with biological targets.
Table 2: Impact of Substituents on Biological Activity
| Substituent Position | Effect on Activity |
|---|---|
| Para | Increased potency |
| Ortho | Decreased potency |
| Meta | Variable effects |
Scientific Research Applications
Chemical Properties and Structure
The compound features a dioxin ring fused with a pyrazoloquinoline structure, which contributes to its diverse pharmacological properties. Its molecular formula is C20H18N2O2, and it has a molecular weight of approximately 318.37 g/mol. The presence of the methoxy group enhances its solubility and bioactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens:
- In Vitro Studies : Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant zone inhibition .
- Potential Applications : This activity suggests its potential use in developing new antimicrobial agents to combat resistant strains of bacteria.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways:
- Lactate Dehydrogenase Inhibition : A study aimed at synthesizing inhibitors for lactate dehydrogenase A (hLDHA) highlighted the compound's potential as an enzyme inhibitor, which could be relevant in cancer metabolism .
Neuroprotective Effects
Emerging research suggests that similar compounds may possess neuroprotective properties:
- Mechanisms Under Investigation : Potential mechanisms include the modulation of neurotransmitter systems and reduction of oxidative stress .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazoloquinoline Derivatives
Key Observations:
Anti-Inflammatory Activity: Compound 2a demonstrates potent NO inhibition (IC₅₀ = 0.39 µM) but exhibits cytotoxicity (9% cell survival at 10 µM). Methoxy-substituted analogs (e.g., 2c) show reduced activity, suggesting electron-donating groups may lower efficacy .
Substituent Influence: 4-Methoxyphenyl: Enhances solubility but may reduce receptor affinity compared to amino groups. Fluorobenzyl Groups (e.g., in ): Improve metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity.
Fused Ring Systems: The [1,4]dioxino ring in the target compound likely increases rigidity and reduces off-target interactions compared to non-fused derivatives like 4k .
Pharmacological Profile vs. Analogs
Critical Notes:
- Cytotoxicity Trade-offs: High potency in NO inhibition (e.g., 2a) correlates with cytotoxicity, limiting therapeutic utility .
- Receptor Specificity : Derivatives like CGS-9896 show selectivity for benzodiazepine receptors, suggesting that substituent positioning (e.g., 1- and 3-aryl groups) fine-tunes target engagement .
Q & A
Q. What are the critical steps in synthesizing 1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline?
The synthesis involves multi-step organic reactions typical for pyrazoloquinoline derivatives:
Intermediate Formation : Condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazones .
Cyclization : Reaction with quinoline precursors under reflux conditions, often using catalysts like PdCl₂(PPh₃)₂ or acid/base conditions .
Purification : Column chromatography or recrystallization to isolate the product .
Key Optimization Parameters :
- Temperature control (e.g., 80–100°C for cyclization).
- Solvent selection (e.g., 1,4-dioxane or DMF for polar intermediates).
- Catalyst choice to enhance regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~450–500 g/mol for analogous compounds) .
- X-Ray Crystallography : Resolves 3D conformation and crystal packing (e.g., orthorhombic systems with P2₁2₁2₁ space groups) .
- HPLC : Assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Verification : Compare NMR data with computational predictions (DFT calculations) .
- Crystallographic Analysis : Resolve ambiguities in substituent orientation (e.g., disordered groups in X-ray structures) .
- Tandem MS/MS : Fragmentation patterns clarify isomeric impurities .
Q. What strategies enhance the biological activity of this compound through structural modification?
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., -Cl, -F) to improve enzyme binding .
- Modify methoxy groups to optimize solubility and bioavailability .
- Assays : Use IC₅₀ determinations in kinase inhibition or cytotoxicity assays to prioritize derivatives .
Q. How does the crystal structure inform chemical reactivity and intermolecular interactions?
- Hydrogen Bonding : C-H···O/N interactions influence packing and stability .
- π-π Stacking : Aromatic rings (quinoline/phenyl) mediate stacking, affecting solubility and solid-state reactivity .
- Disorder Analysis : Dynamic disorders (e.g., in ethoxy groups) require refinement with occupancy constraints .
Q. What methodological approaches determine the mechanism of action in biological systems?
- Enzyme Inhibition Assays : Measure competitive/non-competitive binding to targets like cyclooxygenase-2 (COX-2) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for benzodiazepine receptors) .
- Pathway Analysis : Transcriptomics/proteomics to identify downstream effects (e.g., apoptosis markers) .
Q. How can reaction yields be improved while maintaining purity?
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
- Catalyst Optimization : Use Pd-based catalysts for Suzuki couplings (yields >70%) .
- In Situ Monitoring : TLC or HPLC tracks reaction progress to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
